(4E)-5-[4-(benzyloxy)phenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
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Overview
Description
The compound (4E)-5-[4-(benzyloxy)phenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features multiple functional groups, including a benzyloxy group, a hydroxy group, a furan ring, an oxazole ring, and a pyrrolidine-2,3-dione core, making it a versatile candidate for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-[4-(benzyloxy)phenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione can be achieved through a multi-step process involving the following key steps:
Formation of the pyrrolidine-2,3-dione core: This can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Introduction of the benzyloxy group: This step involves the benzylation of a phenolic hydroxyl group using benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an α-hydroxy ketone and an amide.
Attachment of the furan ring:
Final assembly: The final step involves the coupling of the various fragments through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of This compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form hydroxyl groups.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Cyclization: Catalysts such as Lewis acids or bases can be used to facilitate cyclization reactions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Cyclization: Formation of new ring structures with varying degrees of complexity.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: The compound can serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes.
Receptor Binding: The compound can be investigated for its ability to bind to specific receptors in biological systems.
Medicine
Drug Development: The compound can be explored as a potential lead compound for the development of new drugs.
Therapeutic Applications: The compound can be studied for its potential therapeutic effects in various diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: The compound can be used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (4E)-5-[4-(benzyloxy)phenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through the following pathways:
Enzyme Inhibition: By binding to the active site of an enzyme, the compound can inhibit its activity.
Receptor Modulation: By binding to a receptor, the compound can modulate its signaling pathways.
Gene Expression: The compound can influence gene expression by interacting with nucleic acids or transcription factors.
Comparison with Similar Compounds
Similar Compounds
- (4E)-5-[4-(methoxy)phenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
- (4E)-5-[4-(ethoxy)phenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
- (4E)-5-[4-(propoxy)phenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Uniqueness
The uniqueness of (4E)-5-[4-(benzyloxy)phenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy group, in particular, may enhance its ability to interact with biological targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C27H22N2O6 |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-phenylmethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H22N2O6/c1-16-8-13-21(34-16)25(30)23-24(29(27(32)26(23)31)22-14-17(2)35-28-22)19-9-11-20(12-10-19)33-15-18-6-4-3-5-7-18/h3-14,24,31H,15H2,1-2H3 |
InChI Key |
SRIIENURHIPDFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=NOC(=C5)C)O |
Origin of Product |
United States |
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